BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to Avenanthramide D:
Structure, Properties, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Avenanthramide D (Avn-D), a
phenolic alkaloid found predominantly in oats (Avena sativa) with significant therapeutic
potential. Avenanthramides are a class of compounds recognized for their potent anti-
inflammatory, antioxidant, anti-itch, and anti-atherogenic properties.[1] Avn-D, specifically, is a
conjugate of anthranilic acid and p-coumaric acid.[2] This guide details its chemical structure,
physicochemical properties, relevant experimental protocols, and the key signaling pathways it
modulates.

Chemical Structure and Nomenclature

Avenanthramides are structurally defined as amides formed between an anthranilic acid
derivative and a hydroxycinnamic acid derivative.[1][3] Two primary nomenclature systems are
used: the alphabetical system developed by Collins and a systematic nomenclature by
Dimberg.[1][4]

Collins Nomenclature: Avenanthramide D

Dimberg Nomenclature: Avenanthramide 1p[5]

Systematic (IUPAC) Name: 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoylJamino]benzoic acid[5]

Common Synonyms: N-p-Coumaroylanthranilic acid, Dianthramide P[5][6]
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The structure consists of an anthranilic acid moiety linked via an amide bond to the carboxyl

group of p-coumaric acid.

Physicochemical and Bioactive Properties

The quantitative properties of Avenanthramide D are summarized in the table below. This data

Is essential for experimental design, formulation development, and analytical method

development.

Property Value Reference(s)
Chemical Identifiers

CAS Number 115610-36-1 [21[5]
PubChem CID 6443019 [5]

Molecular Properties

Molecular Formula C16H13NOa [2][5]
Molecular Weight 283.28 g/mol [5]

Exact Mass 283.08445790 Da [5]

Structural Information

SMILES

C1=CC=C(C(=C1)C(=0)O)NC(
=0)/C=C/C2=CC=C(C=C2)O

InChlKey

INBHLTYBRKASIZ-
JXMROGBWSA-N

[6]

Physical Properties

Appearance Light yellow solid [2]
Solubility Soluble in Methanol, DMSO [2][7]
Storage

Long-term Storage

-20°C

[2](7]
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Core Biological Activity: Anti-inflammatory Action

Avenanthramides are potent anti-inflammatory agents, a property largely attributed to their
ability to inhibit the Nuclear Factor-kappa B (NF-kB) signaling pathway.[8][9] NF-kB is a critical
transcription factor that regulates the expression of numerous pro-inflammatory genes,
including cytokines like IL-6 and IL-8, and adhesion molecules.

Avn-D, along with other avenanthramides, has been shown to suppress NF-kB activation by
preventing the phosphorylation and subsequent degradation of its inhibitor, IkBa.[10] This is
achieved by inhibiting the activity of the IkB kinase (IKK) complex.[8][10] By stabilizing I1kBa,
avenanthramides ensure that NF-kB remains sequestered in the cytoplasm, thereby preventing
the transcription of inflammatory mediators.

Below is a diagram illustrating the inhibitory effect of Avenanthramide D on the NF-kB
signaling cascade.
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Avenanthramide D inhibits the IKK complex, preventing NF-kB activation.
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Experimental Protocols

Detailed and reproducible methodologies are critical for research and development. The
following sections provide protocols for the synthesis, extraction, and analysis of
Avenanthramide D.

Microbial Synthesis in E. coli

Recent advances in synthetic biology have enabled the production of avenanthramides in
microbial hosts, offering a scalable and controlled alternative to chemical synthesis or
extraction.[2] The following protocol is based on the heterologous expression of the Avn-D
biosynthetic pathway in E. coli.[11]

Objective: To produce Avenanthramide D from glucose in an engineered E. coli strain.
Materials:

e E. coli host strain (e.g., a trpD deletion mutant to increase anthranilate precursor availability).
[11]

o Expression plasmids containing genes for:

o

Tyrosine ammonia lyase (TAL)

[¢]

4-coumarate:coenzyme A ligase (4CL)

[¢]

Anthranilate synthase (trpEG)

[e]

Anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT)[11]
e Luria-Bertani (LB) medium and Terrific Broth (TB) medium.

o Appropriate antibiotics for plasmid maintenance.

 |sopropyl -D-1-thiogalactopyranoside (IPTG) for induction.

Glucose.

Methodology:
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Strain Preparation: Transform the E. coli host with the expression plasmids encoding the four
key enzymes of the biosynthetic pathway.

Seed Culture: Inoculate a single colony of the engineered strain into 5 mL of LB medium
containing the appropriate antibiotics. Incubate overnight at 37°C with shaking (200 rpm).

Production Culture: Inoculate 50 mL of TB medium (in a 250 mL flask) with the overnight
seed culture to an initial optical density at 600 nm (ODeoo) of 0.1. Add glucose to a final
concentration of 10 g/L.

Induction: Grow the production culture at 37°C with shaking until the ODeoo reaches 0.6-0.8.
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

Fermentation: Following induction, reduce the incubation temperature to 30°C and continue
shaking for 48-72 hours to allow for product accumulation.

Extraction and Analysis: Centrifuge the culture to pellet the cells. Extract Avn-D from the
supernatant using ethyl acetate. Analyze the extract via HPLC as described in section 4.3. A
yield of approximately 317 mg/L can be achieved with this method.[11]

Extraction from Oat Groats

This protocol describes a standard method for extracting avenanthramides from their natural

source.

Objective: To extract a mixture of avenanthramides, including Avn-D, from oat samples for

subsequent analysis or purification.

Materials:

Milled oat groats or bran.

80% Methanol (v/v) in water.

Magnetic stirrer and stir bars.

Centrifuge.
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e Rotary evaporator or vacuum concentrator.

e 0.45 ym PTFE membrane filters.

Methodology:

Sample Preparation: Weigh 5.0 g of finely milled oat sample into a glass beaker or flask.

o Extraction: Add 35 mL of 80% methanol. Place the flask on a magnetic stirrer and extract for
30 minutes at room temperature.[12]

o Separation: Transfer the slurry to a centrifuge tube and centrifuge for 10 minutes at 600 x g
and 18°C to pellet the solid material.[12]

» Supernatant Collection: Carefully decant the supernatant into a clean flask.

e Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet with another 35 mL
of 80% methanol to maximize yield. Combine the supernatants.

e Concentration: Dry the combined supernatants under reduced pressure using a rotary
evaporator at a temperature not exceeding 40°C.[12]

» Final Preparation: Re-dissolve the dried extract in 2 mL of methanol. Filter the solution
through a 0.45 pm PTFE filter into an HPLC vial for analysis.[12]

High-Performance Liquid Chromatography (HPLC)
Analysis

This protocol provides a reliable HPLC-DAD method for the quantification of Avenanthramide
D in prepared extracts.

Objective: To separate and quantify Avenanthramide D using reverse-phase HPLC with diode-
array detection.

Instrumentation & Conditions:

o HPLC System: Agilent 1100 series or equivalent, equipped with a degasser, quaternary
pump, autosampler, column oven, and diode-array detector (DAD).[12]
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e Column: Phenomenex Kinetex C18 (100 mm x 3.0 mm, 5 um particle size).[12]

» Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 2.4.[12]

e Mobile Phase B: Methanol.[12]

e Column Temperature: 35°C.[12]

e Flow Rate: 0.6 mL/min.[12]

e Injection Volume: 10 pL.

Gradient Elution Program:

Detection Wavelength: 350 nm for quantification.[12]

Time (min) % Mobile Phase B (Methanol)
0 5
50 60
56 90
57 5
65 5
Methodology:

o System Equilibration: Equilibrate the column with the initial mobile phase conditions (5% B)

for at least 15 minutes or until a stable baseline is achieved.

o Standard Preparation: Prepare a stock solution of pure Avenanthramide D standard in

methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50

pg/mL).

o Sample Injection: Inject the prepared standards and the filtered sample extracts (from

section 4.1 or 4.2).
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o Data Analysis: Identify the Avenanthramide D peak in the sample chromatograms by
comparing the retention time with the pure standard. Quantify the amount of Avn-D by
integrating the peak area and interpolating from the standard calibration curve.

The workflow for extraction and analysis is visualized below.

Click to download full resolution via product page

Workflow for the extraction and HPLC analysis of Avenanthramide D from oats.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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